

synthesis protocol for 4,7-Dimethoxy-1,10-phenanthroline

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Compound of Interest

Compound Name: 4,7-Dimethoxy-1,10-phenanthroline

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An In-depth Technical Guide to the Synthesis of 4,7-Dimethoxy-1,10-phenanthroline

This technical guide provides a comprehensive overview of the synthesis protocol for **4,7-Dimethoxy-1,10-phenanthroline**, a key ligand in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data, and process visualizations.

Overview and Properties

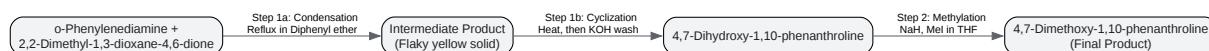
4,7-Dimethoxy-1,10-phenanthroline is an organic compound widely employed as an efficient bidentate nitrogen ligand, particularly in copper-catalyzed cross-coupling reactions such as the N-arylation of imidazoles.^{[1][2][3]} Its methoxy groups enhance its solubility and electronic properties, making it a valuable tool in modern synthetic chemistry.

Table 1: Physicochemical Properties of 4,7-Dimethoxy-1,10-phenanthroline

Property	Value	Reference
CAS Number	92149-07-0	[2] [4]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂	[2] [4]
Molecular Weight	240.26 g/mol	[2] [4]
Appearance	White to brown solid/crystalline powder	[2] [3]
Melting Point	197-212 °C	[2] [4]
Assay	≥97%	[2] [4]
InChI Key	ZPGVCQYKXIQWTP-UHFFFAOYSA-N	[2] [4]
SMILES	COc1ccnc2c1ccc3c(OC)ccnc2 3	[2] [4]

Synthesis Pathway

The synthesis of **4,7-Dimethoxy-1,10-phenanthroline** is typically achieved through a two-step process starting from the condensation of o-phenylenediamine with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), followed by methylation of the resulting dihydroxy intermediate.[\[1\]](#) [\[5\]](#)



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Caption: Synthesis workflow for **4,7-Dimethoxy-1,10-phenanthroline**.

Experimental Protocols

The following protocols are adapted from established literature procedures.[\[1\]](#)[\[5\]](#)

Step 1: Synthesis of 4,7-Dihydroxy-1,10-phenanthroline

- Condensation: A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and trimethoxymethane is heated.
- Reaction with Amine: The resulting solution is cooled to approximately 80 °C, and o-phenylenediamine is added portionwise, leading to an exothermic reaction and the formation of a yellow solid.
- Cyclization & Reflux: The mixture is then heated to reflux and stirred vigorously for one hour.
- Isolation of Intermediate: After cooling to room temperature, the solid is filtered, washed with cold acetone, and dried to afford the intermediate product as a flaky light-yellow solid.
- Hydrolysis: The intermediate is subsequently heated in diphenyl ether.
- Purification: The reaction mixture is cooled, and the resulting precipitate is treated with a 20% potassium hydroxide (KOH) solution to a pH of 13, keeping the temperature below 25 °C. The white precipitate that forms is collected by suction filtration, washed with excess water, and dried under vacuum to yield 4,7-dihydroxy-1,10-phenanthroline.

Table 2: Reagents and Yield for 4,7-Dihydroxy-1,10-phenanthroline Synthesis

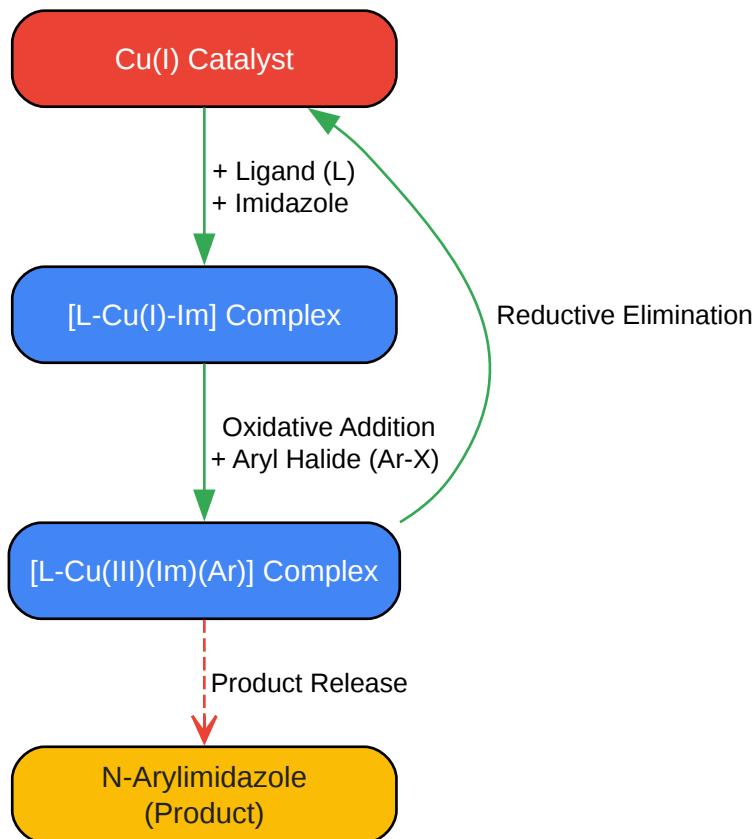
Reagent / Product	Quantity	Moles	Notes
o-Phenylenediamine	32.4 g	300	Added portionwise to the reaction mixture
Intermediate Product	95 g	-	77% yield; flaky light-yellow solid
4,7-Dihydroxy-1,10-phenanthroline	-	-	86% yield from the intermediate; white solid

Step 2: Synthesis of 4,7-Dimethoxy-1,10-phenanthroline (Methylation)

- Preparation: An oven-dried 3-neck round-bottom flask is cooled under a stream of nitrogen.
- Reagent Addition: 4,7-dihydroxy-1,10-phenanthroline and sodium hydride (NaH) are added to the flask, followed by the addition of anhydrous tetrahydrofuran (THF).
- Methylation: The suspension is stirred at room temperature, and methyl iodide (MeI) is added dropwise.
- Reaction Completion: The reaction is stirred at room temperature until completion, typically monitored by TLC.
- Quenching and Extraction: The reaction is carefully quenched with water, and the aqueous layer is extracted with dichloromethane.
- Purification: The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to provide **4,7-dimethoxy-1,10-phenanthroline**.

Application in Catalysis

4,7-Dimethoxy-1,10-phenanthroline (L) is a highly effective ligand for the copper-catalyzed N-arylation of imidazoles with aryl halides.^[1] The ligand facilitates the catalytic cycle, enabling the formation of the C-N bond under relatively mild conditions.

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Caption: Cu-catalyzed N-arylation of imidazoles using the phenanthroline ligand.

Characterization Data

The final product and intermediates are characterized using standard analytical techniques.

Table 3: Spectroscopic Data for Key Compounds

Compound	^1H NMR Data (MHz)	Reference
Intermediate from Step 1	δ 11.34 (br d, 2H), 8.50 (d, 2H), 7.41 (m, 4H, all ArH), 1.74 (s, 12H, Me)	[1]
4,7-Dihydroxy-1,10-phenanthroline	δ 9.09 (d, 2H, $J = 4.8$ Hz), 8.41 (s, 2H), 8.08 (d, 2H, $J = 4.8$ Hz)	[1]

Note: Specific NMR data for the final product, **4,7-Dimethoxy-1,10-phenanthroline**, was not detailed in the searched abstracts but would be a critical component of full characterization.

Conclusion

The synthesis of **4,7-Dimethoxy-1,10-phenanthroline** is a well-established procedure that provides a valuable ligand for advancing organic synthesis, particularly in the field of metal-catalyzed cross-coupling reactions. The protocols and data presented in this guide offer a solid foundation for its preparation and application in a research and development setting.

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